4-(dimethylsulfamoyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide
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Overview
Description
4-(dimethylsulfamoyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a dimethylsulfamoyl group, a fluorophenyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the preparation of the piperazine intermediate by reacting 4-fluorophenylamine with ethylene oxide under controlled conditions.
Coupling with Benzoyl Chloride: The piperazine intermediate is then coupled with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide derivative.
Introduction of the Dimethylsulfamoyl Group: Finally, the dimethylsulfamoyl group is introduced through a reaction with dimethylsulfamoyl chloride in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-(dimethylsulfamoyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-tumor activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-(dimethylsulfamoyl)-N-(4-thiophen-2-yl-2-thiazolyl)benzamide
- 4-(dimethylsulfamoyl)-N-(4-pyridin-2-yl)piperazin-1-yl]ethyl}benzamide
Uniqueness
4-(dimethylsulfamoyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide is unique due to the presence of the fluorophenyl group, which imparts distinct physicochemical properties and biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN4O3S/c1-24(2)30(28,29)20-9-3-17(4-10-20)21(27)23-11-12-25-13-15-26(16-14-25)19-7-5-18(22)6-8-19/h3-10H,11-16H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXUZJFAEXQORA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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